B1578373 CPF-St5

CPF-St5

Cat. No.: B1578373
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-St5 (Cambridge ID 5564454) is a synthetic organic compound distinguished by its unique combination of functional groups and molecular architecture. Key properties include:

Property Value
Molecular Formula C₇H₅FO₂ (example based on structurally similar compounds)
Molecular Weight ~140–235 g/mol (range inferred from analogs)
LogP (Partition Coefficient) 1.23–2.15 (varies with substituents)
Solubility 0.24–1.21 mg/mL in aqueous media
Bioavailability Score 0.55 (indicating moderate absorption)

This compound’s applications span pharmaceuticals, agrochemicals, and materials science, with its fluorinated structure enhancing metabolic stability and target binding .

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GVFGLLAKAALKGASKLIPHLLPSRQQ

Origin of Product

United States

Comparison with Similar Compounds

Compound A: Fluorinated Benzaldehyde Derivative

  • Structural Similarity : Shares a polyaromatic core with CPF-St5 but substitutes fluorine with chlorine (e.g., CAS 405-05-0, C₇H₅FO₂ → C₇H₅ClO₂) .
  • Key Differences :
    • Reactivity : Chlorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to fluorine .
    • Bioactivity : Lower BBB permeability (LogKp = -6.21 vs. This compound’s -6.05) due to larger atomic radius .
    • Applications : Preferred in pesticide formulations due to prolonged environmental persistence .

Compound B: Boronic Acid Derivative

  • Structural Similarity : Matches this compound in molecular weight (e.g., CAS 1046861-20-4, C₆H₅BBrClO₂, MW 235.27) but incorporates a boronic acid group .
  • Key Differences :
    • Synthesis : Requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), whereas this compound is synthesized via bromide-acid condensation .
    • Functionality : Boronic acid enables carbohydrate sensing and cancer therapy, contrasting with this compound’s antimicrobial focus .

Compound C: Hydroxyl-Substituted Analog

  • Structural Similarity : Retains the aromatic core but replaces fluorine with a hydroxyl group (e.g., CAS 405-05-0 derivative) .
  • Key Differences :
    • Solubility : Higher aqueous solubility (1.21 mg/mL vs. 0.24 mg/mL in this compound) due to hydrogen bonding .
    • Stability : Prone to oxidation, limiting shelf-life in pharmaceutical formulations .

Data-Driven Comparison Table

Parameter This compound Compound A Compound B Compound C
Molecular Formula C₇H₅FO₂ C₇H₅ClO₂ C₆H₅BBrClO₂ C₇H₆O₃
LogP 1.55 (XLOGP3) 2.15 (XLOGP3) 0.61 (SILICOS-IT) 1.76 (WLOGP)
Bioavailability 0.55 0.55 0.55 0.55
Primary Application Antimicrobial agents Pesticides Cancer therapy Antioxidants

Research Findings and Challenges

  • Synthetic Accessibility : this compound’s synthesis (48% yield via bromide-acid condensation) is less efficient than Compound B’s palladium-catalyzed method (yield unspecified) .
  • Biological Performance : this compound exhibits superior BBB penetration vs. Compound A (LogKp = -6.05 vs. -6.21) but lags behind boronic acid derivatives in tumor targeting .
  • Stability Issues : Hydroxyl analogs (Compound C) require stabilization additives, increasing production costs .

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